![molecular formula C13H17Cl2N5S B1487477 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride CAS No. 1209836-44-1](/img/structure/B1487477.png)
5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride
Vue d'ensemble
Description
The compound “5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride” is a complex organic molecule that contains several functional groups. It has a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring could contribute to its acidity, while the pyrrolidine ring could influence its basicity .Applications De Recherche Scientifique
Docking Studies and Crystal Structure Analysis
A study conducted by Al-Hourani et al. (2015) involved docking studies and crystal structure determination of two tetrazole derivatives. These studies aimed to understand the orientation and interaction of molecules within the active site of the cyclooxygenase-2 enzyme, suggesting their potential as COX-2 inhibitors. The tetrazole rings were found to be essentially planar, indicating no conjugation with the aryl rings at the 1- and 5-positions, which is crucial for their biological activity (Al-Hourani et al., 2015).
Synthesis and Characterization of Novel Derivatives
Research by Krasnova et al. (2013) on the oxidation of the sulfur atom in a specific methyl derivative led to the identification of a new compound. The structure of this compound was determined using 1H NMR spectroscopy and X-ray structural analysis, providing a foundation for further exploration of similar compounds (Krasnova et al., 2013).
Antimicrobial and Anticancer Activities
A novel bicyclic compound with potential antimicrobial activity was synthesized and characterized by Nural et al. (2018). The compound exhibited antibacterial activity against various strains and showed antimycobacterial activity, highlighting its potential in treating infectious diseases (Nural et al., 2018).
Molecular Docking and Cytotoxicity Studies
Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These derivatives were evaluated for antibacterial potential and moderate enzyme inhibition, suggesting their applications in developing new antibacterial agents (Siddiqui et al., 2014).
Role-Control of Keggin-Type POMs in Hybrid Frameworks
Hu et al. (2014) investigated tetrazole-functionalized ligands for role-control of Keggin-type POMs in hybrid frameworks. This study highlights the potential of such compounds in the development of new materials through self-assembly processes (Hu et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-(pyrrolidin-2-ylmethyl)tetrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5S.ClH/c14-11-5-3-10(4-6-11)9-20-13-16-17-18-19(13)8-12-2-1-7-15-12;/h3-6,12,15H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHYPWLEEJJZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=NN=N2)SCC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride | |
CAS RN |
1209836-44-1 | |
| Record name | 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



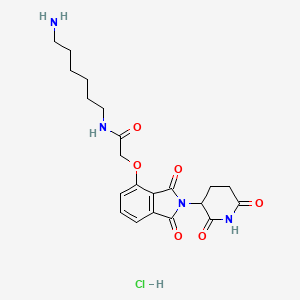
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
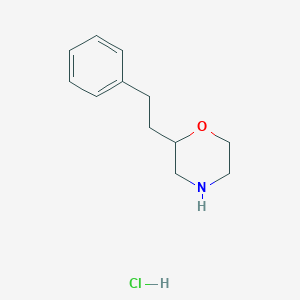
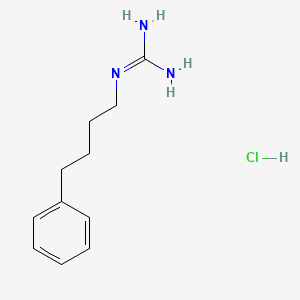
![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
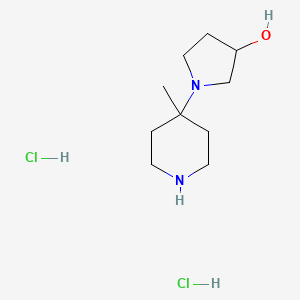
![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)
![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)
![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
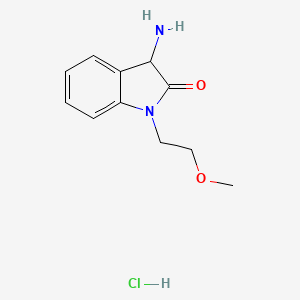
![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)